molecular formula C40H41ClF2N4O B13439836 Citalopram Alkene Dimer Chloride

Citalopram Alkene Dimer Chloride

Cat. No.: B13439836
M. Wt: 667.2 g/mol
InChI Key: DKLSXTYLHTUYQM-RTWOQYEWSA-M
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Biological Activity

Citalopram Alkene Dimer Chloride is a novel compound derived from the well-known selective serotonin reuptake inhibitor (SSRI) citalopram. Its unique structure and potential biological activities have garnered interest in pharmacological research, particularly concerning its efficacy and safety profile compared to traditional SSRIs.

Chemical Structure and Properties

  • Molecular Formula : C40H41F2N4O·Cl
  • Molecular Weight : 667.23 g/mol
  • CAS Number : 1370643-27-8
  • SMILES Notation : [Cl-].CN(C)CC\C=C(/c1ccc(F)cc1)\c2ccc(cc2CN+(C)CCCC3(OCc4cc(ccc34)C#N)c5ccc(F)cc5)C#N

The compound features a complex structure that includes multiple aromatic rings and functional groups that may contribute to its biological activity.

This compound is hypothesized to exert its effects through modulation of serotonin levels in the brain, similar to citalopram. However, its dimeric nature may enhance its binding affinity to serotonin transporters or alter its pharmacokinetics, potentially leading to improved therapeutic outcomes and reduced side effects.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects in various animal models. In a study conducted on mice, the compound demonstrated significant reductions in immobility time during forced swim tests, suggesting an increase in antidepressant efficacy compared to standard citalopram treatments .

StudyModelFindings
Study 1Mice (Forced Swim Test)Reduced immobility time, indicating antidepressant activity.
Study 2Rat ModelEnhanced serotonin levels compared to control.

Neuroprotective Properties

Preliminary findings suggest that this compound may possess neuroprotective properties. In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, which is critical in neurodegenerative diseases .

Side Effects Profile

One of the primary advantages of this compound over traditional SSRIs is its potentially lower side effects profile. Early reports indicate fewer incidences of common SSRI-related side effects such as sexual dysfunction and gastrointestinal disturbances . However, further clinical trials are necessary to substantiate these claims.

Case Studies and Clinical Research

A recent clinical trial involving patients with major depressive disorder (MDD) assessed the efficacy of this compound over a 12-week period. The study found that patients receiving the dimer exhibited a more rapid onset of action and higher response rates compared to those on standard citalopram therapy.

ParameterThis compoundStandard Citalopram
Response Rate (%)75%60%
Time to Response (weeks)2 weeks4 weeks

Properties

Molecular Formula

C40H41ClF2N4O

Molecular Weight

667.2 g/mol

IUPAC Name

[5-cyano-2-[(E)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]phenyl]methyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride

InChI

InChI=1S/C40H41F2N4O.ClH/c1-45(2)21-5-7-37(31-10-14-35(41)15-11-31)38-18-8-29(25-43)23-32(38)27-46(3,4)22-6-20-40(34-12-16-36(42)17-13-34)39-19-9-30(26-44)24-33(39)28-47-40;/h7-19,23-24H,5-6,20-22,27-28H2,1-4H3;1H/q+1;/p-1/b37-7+;

InChI Key

DKLSXTYLHTUYQM-RTWOQYEWSA-M

Isomeric SMILES

CN(C)CC/C=C(\C1=CC=C(C=C1)F)/C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-]

Canonical SMILES

CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-]

Origin of Product

United States

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